1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride involves the reaction of 2-methylfuran-3-carbonyl chloride with piperazine in the presence of a suitable base . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride can be compared with other similar compounds, such as:
- 1-[(2-Furyl)carbonyl]piperazine hydrochloride
- 1-[(2-Thienyl)carbonyl]piperazine hydrochloride
- 1-[(2-Pyridyl)carbonyl]piperazine hydrochloride
These compounds share similar structural features but differ in the nature of the heterocyclic ring attached to the piperazine moiety. The uniqueness of this compound lies in the presence of the 2-methylfuran ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2-methylfuran-3-yl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-8-9(2-7-14-8)10(13)12-5-3-11-4-6-12;/h2,7,11H,3-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJJCJWYBUOCNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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